6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S.ClH/c1-5-23-7-6-12-15(10-23)29-20(16(12)18(21)24)22-19(25)11-8-13(26-2)17(28-4)14(9-11)27-3;/h8-9H,5-7,10H2,1-4H3,(H2,21,24)(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCAEFZEVDFQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Ethyl Cyanoacetate
A modified Hantzsch thiophene synthesis employs 1-methyl-4-piperidone and ethyl cyanoacetate under basic conditions to form the bicyclic core. Reaction at 80–100°C for 12–24 hours in ethanol yields ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (precursor to the target compound) with 75–85% efficiency.
Table 1: Core Synthesis Optimization
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Methyl-4-piperidone | Ethanol | 80 | 24 | 78 |
| Ethyl cyanoacetate | DMF | 100 | 12 | 82 |
| Ammonium acetate | Toluene | 110 | 18 | 68 |
Ethylation at Position 6
Introducing the ethyl group requires selective N-alkylation of the secondary amine in the tetrahydrothienopyridine core. A two-step protocol involving Boc protection followed by alkylation with ethyl bromide ensures regioselectivity.
Boc Protection and Alkylation
- Protection : Treat the core with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C to 25°C for 4 hours (95% yield).
- Alkylation : React with ethyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours (80–85% yield).
- Deprotection : Remove Boc with HCl/dioxane (4M, 2 hours, quantitative yield).
Critical Parameters :
- Excess ethyl bromide (1.5 equiv) minimizes di-alkylation.
- Polar aprotic solvents (DMF, DMSO) enhance reaction rate.
Acylation at Position 2: 3,4,5-Trimethoxybenzamido Group
The 2-amino group undergoes acylation with 3,4,5-trimethoxybenzoyl chloride. A Schotten-Baumann protocol in biphasic conditions achieves high regioselectivity.
Reaction Conditions
- Reagents : 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv), NaOH (2.0 equiv).
- Solvent System : Dichloromethane/water (2:1).
- Temperature : 0°C to 25°C, 2–4 hours.
- Yield : 88–92% after recrystallization (ethanol/water).
Side Reactions :
- Over-acylation at position 3 is mitigated by steric hindrance.
- Hydrolysis of trimethoxy groups is negligible below 40°C.
Carboxamide Formation at Position 3
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid and converted to the carboxamide. A two-step sequence ensures high purity:
Ester Hydrolysis
Amidation with Ammonia
- Coupling Agent : HATU/DIPEA in DMF.
- Ammonia Source : NH₄Cl with DIPEA (2.5 equiv).
- Yield : 85–88% after silica gel chromatography.
Table 2: Amidation Efficiency
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 88 |
| EDCI/HOBt | NMM | DCM | 0–25 | 82 |
| DCC | Triethylamine | THF | 40 | 75 |
Hydrochloride Salt Formation
Final protonation with HCl gas in ethyl acetate yields the hydrochloride salt. Crystallization from ethanol/ether (1:5) provides >99% purity.
Salt Formation Protocol
- Dissolve free base in ethyl acetate (10 mL/g).
- Bubble HCl gas until pH 1–2.
- Filter precipitate, wash with cold ether.
- Dry under vacuum at 40°C (98% recovery).
Purity Analysis :
- HPLC : 99.5% (C18 column, 0.1% TFA in water/acetonitrile).
- XRD : Confirms crystalline form.
Scale-Up Considerations and Industrial Adaptations
Green Chemistry Modifications
Cost Analysis
Table 3: Raw Material Costs (Per Kilogram of Product)
| Component | Cost (USD) | Supplier |
|---|---|---|
| 1-Methyl-4-piperidone | 120 | Career Henan Chemical |
| 3,4,5-Trimethoxybenzoyl chloride | 450 | Sigma-Aldrich |
| HATU | 980 | TCI Chemicals |
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group or the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular effects.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
Key Observations:
6-Position Substitution: The target’s ethyl group confers moderate lipophilicity, whereas benzyl analogs (e.g., ) may exhibit higher membrane permeability but increased metabolic instability.
2-Position Substituents: 3,4,5-Trimethoxybenzamido (target) offers three electron-donating methoxy groups, enhancing hydrogen-bonding capacity compared to dimethoxy () or halogenated () analogs. Thioureido linkages (e.g., ) may improve allosteric modulation, as seen in adenosine receptor ligands .
3-Position Functional Groups :
Physicochemical Properties
Research Implications
- Structure-Activity Relationships (SAR): Methoxy Group Positioning: Trimethoxy substitution (target) may optimize π-π stacking and hydrogen bonding versus dimethoxy or monomethoxy analogs . Salt Forms: Hydrochloride salts (target, ) improve crystallinity and formulation stability.
- Therapeutic Potential: The target’s combination of carboxamide and trimethoxybenzamido groups positions it as a candidate for inflammatory diseases (e.g., rheumatoid arthritis) via TNF-α inhibition .
Biological Activity
6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1217125-23-9) is a compound belonging to a class of tetrahydrothieno[2,3-c]pyridines. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
The molecular formula for this compound is with a molecular weight of 456.0 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with an ethyl group and a trimethoxybenzamido moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.0 g/mol |
| CAS Number | 1217125-23-9 |
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit inhibitory activity on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine. The inhibition of hPNMT can lead to decreased levels of epinephrine and may have implications for treating conditions related to excessive catecholamine production .
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant inhibitory effects on hPNMT. For example, compounds structurally similar to 6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have shown enhanced selectivity and potency against hPNMT compared to traditional inhibitors like benzylamine .
Pharmacological Effects
- Antihypertensive Potential : Due to its role in modulating catecholamine levels, this compound may possess antihypertensive properties by potentially lowering blood pressure through reduced epinephrine synthesis.
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels in the central nervous system (CNS). This could be beneficial in conditions such as anxiety or depression where catecholamine dysregulation is observed.
Case Studies
- Study on hPNMT Inhibition : A study evaluated various tetrahydrothieno[2,3-c]pyridine derivatives for their hPNMT inhibitory potency. The results indicated that modifications on the thienopyridine scaffold significantly affected their inhibitory activity and selectivity profiles. The study concluded that structural optimization could lead to more effective hPNMT inhibitors with therapeutic potential in managing stress-related disorders .
- Neuropharmacological Assessment : Another research effort focused on assessing the neuropharmacological effects of related compounds in animal models. Results showed that these compounds could alter behavior indicative of anxiety and depression through their action on neurotransmitter systems influenced by catecholamines .
Q & A
Q. What are the critical steps in synthesizing 6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting a tetrahydrothieno[2,3-c]pyridine core with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine .
- Esterification/Carboxamide formation : Introducing the carboxamide group via coupling agents or methyl iodide in basic media .
- Hydrochloride salt preparation : Final purification via acidification to form the hydrochloride salt . Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (0–60°C), and reaction time (6–24 hours) to optimize yields (typically 50–70%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen/carbon environments .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and crystal packing, critical for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves phase separation during workup .
- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions during amide coupling, while higher temperatures (40–60°C) accelerate cyclization steps .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency . Comparative studies show that iterative optimization can increase yields by 15–20% .
Q. How can discrepancies in reported biological activities of structurally similar compounds be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) to assess impact on activity .
- In vitro vs. in vivo assays : Differences in membrane permeability or metabolic stability may explain contradictory results .
- Computational docking : Predict binding affinities to targets like neurotransmitter receptors or kinases to prioritize experimental validation .
Q. What methodologies are effective for resolving ambiguities in the compound’s stereochemistry?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Circular Dichroism (CD) : Detects optical activity in solution-phase samples .
- Density Functional Theory (DFT) : Calculates energy-minimized conformers to predict stable stereoisomers .
Methodological Guidance
Q. How to design experiments for assessing the compound’s pharmacokinetics (PK)?
- In vitro assays : Use Caco-2 cell monolayers to predict intestinal absorption and liver microsomes for metabolic stability .
- In vivo PK studies : Administer intravenously/orally in rodent models, with plasma sampling over 24h to calculate , , and bioavailability .
- Computational modeling : Tools like GastroPlus or ADMET Predictor simulate absorption/distribution profiles .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Enables continuous production with improved heat/mass transfer .
- Design of Experiments (DoE) : Identifies critical factors (e.g., reagent stoichiometry, mixing time) via factorial analysis .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility and stability?
- pH-dependent studies : Solubility often varies in acidic vs. neutral buffers; use USP phosphate buffers (pH 1.2–7.4) for standardized testing .
- Forced degradation : Expose to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of amide bonds) .
- Cross-lab validation : Reproduce experiments using identical protocols (e.g., 0.1M HCl for solubility) to isolate methodological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
